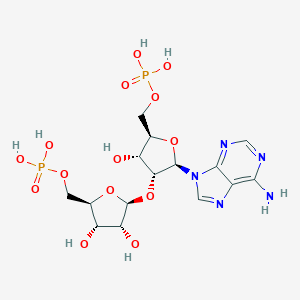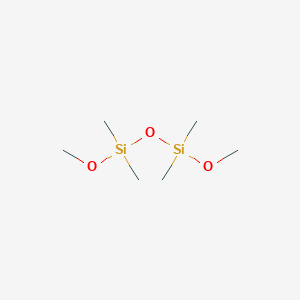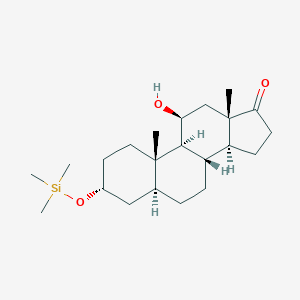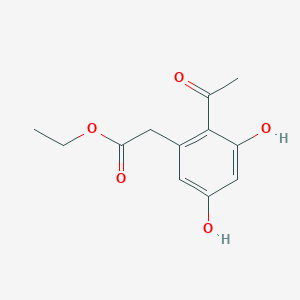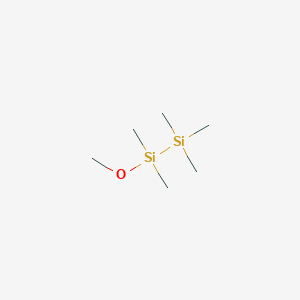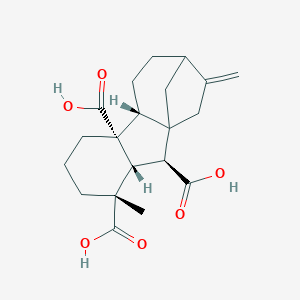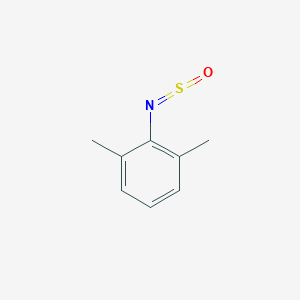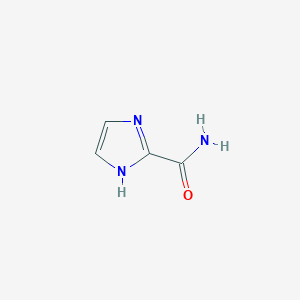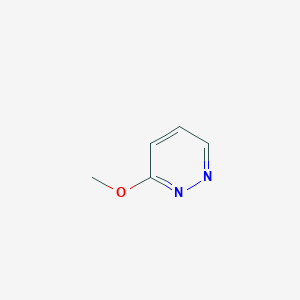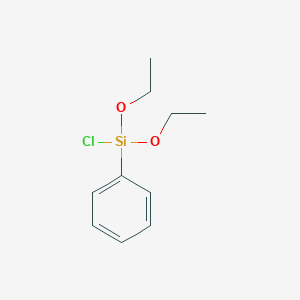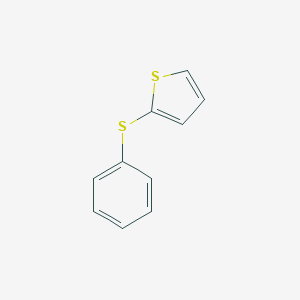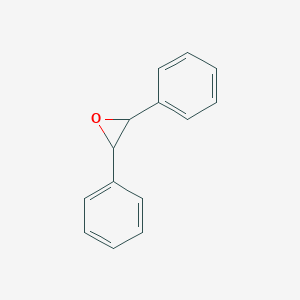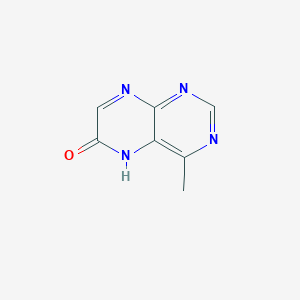
4-methyl-5H-pteridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5H-pteridin-6-one, also known as 6-methylpterin, is a heterocyclic organic compound that belongs to the pterin family. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-methyl-5H-pteridin-6-one is not well understood. However, it is believed that this compound can interact with various biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
4-methyl-5H-pteridin-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as xanthine oxidase and nitric oxide synthase. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methyl-5H-pteridin-6-one in lab experiments include its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. Additionally, its unique chemical structure makes it a versatile precursor for the synthesis of other pterin derivatives. However, one limitation of using this compound is its low solubility in some solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-methyl-5H-pteridin-6-one. One area of interest is the development of new fluorescent probes based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in drug discovery. Finally, the synthesis of new derivatives of 4-methyl-5H-pteridin-6-one could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 4-methyl-5H-pteridin-6-one can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-4-methylpyrimidine with formic acid and acetic anhydride. This reaction yields 4-methyl-5H-pteridin-6-one as the main product.
Wissenschaftliche Forschungsanwendungen
4-methyl-5H-pteridin-6-one has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a substrate for enzymatic reactions. Furthermore, it has been used as a precursor in the synthesis of other pterin derivatives.
Eigenschaften
CAS-Nummer |
16041-28-4 |
|---|---|
Produktname |
4-methyl-5H-pteridin-6-one |
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
4-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)8-2-5(12)11-6/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
YNFBWEAWNVAYFG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=N1)N=CC(=O)N2 |
Kanonische SMILES |
CC1=C2C(=NC=N1)N=CC(=O)N2 |
Synonyme |
4-Methyl-6(5H)-pteridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



